molecular formula C7H12N2O2 B177661 1,2-Diethylpyrazolidine-3,5-dione CAS No. 197304-94-2

1,2-Diethylpyrazolidine-3,5-dione

Cat. No. B177661
CAS RN: 197304-94-2
M. Wt: 156.18 g/mol
InChI Key: LEDXVVSZBQRIKT-UHFFFAOYSA-N
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Description

“1,2-Diethylpyrazolidine-3,5-dione” is a chemical compound with the molecular formula C7H12N2O2 . It is used in research and has been mentioned in the context of chemistry .


Synthesis Analysis

There are several methods for the synthesis of pyrazolidine-3,5-dione derivatives. For instance, one method involves the N-alkylation of 1,2,4-dithiazolidine-3,5-dione and the subsequent conversion of the N-alkylated derivatives into isocyanates . Another method involves a [3+2] cycloaddition between 4-phenyl-1,2,4-triazoline-3,5-dione and alkynes .


Chemical Reactions Analysis

Pyrazolidine-3,5-diones are known to be versatile reagents that can participate in a wide range of reactions . For example, they can participate in Diels-Alder reactions with various dienes, showing very low activation energies and complete endo selectivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Polymorphism and Structural Disorder: The derivatives of pyrazolidine-3,5-diones, including 1,2-diethylpyrazolidine-3,5-dione, exhibit intriguing polymorphic forms and structural disorders in crystallography. An example includes the study of triclinic and monoclinic polymorphs of meso-(E,E)-1,1'-[1,2-bis(4-chlorophenyl)ethane-1,2-diyl]bis(phenyldiazene), demonstrating the complexities in the crystallization and molecular arrangement of such compounds (Mohamed et al., 2016).

Antimicrobial Activity

  • Antimicrobial Properties: 1,2-Diethylpyrazolidine-3,5-dione derivatives have shown potential antimicrobial activity. For instance, 1-isonicotinoylpyrazolidine-3, 5-dione and its derivatives exhibited antibacterial activity against various strains, indicating its potential in antimicrobial applications (Bharadwaj et al., 2011).

Chemical Reactions and Applications

  • Facilitating Multi-Component Chemical Reactions: The compound is used in facilitating complex chemical reactions, such as one-pot, four-component reactions leading to the formation of highly functionalized derivatives, showcasing its versatility in chemical synthesis (Zhou et al., 2018).
  • Catalysis and Oxidation Studies: It serves as a substrate in catalytic oxidation processes. For example, its hydroperoxidation under manganese(III) catalysis has been studied, revealing its reactivity in oxidation reactions (Rahman & Nishino, 2003).

Heterocyclic Compound Synthesis

  • Heterocyclic Derivative Synthesis: 1,2-Diethylpyrazolidine-3,5-dione is involved in the synthesis of various novel heterocyclic derivatives, such as pyrano[2,3-c]pyrazoles, indicating its importance in developing new heterocyclic compounds (Khodairy & El-sayed, 2014).

Electronic and Spectroscopic Studies

  • Tautomerism and Spectroscopic Analysis: Studies on the tautomerism of N1- and N1,N2-substituted pyrazolidine-3,5-diones, including 1,2-diethyl derivatives, using NMR and infrared spectroscopy, provide insights into their electronic structure and stability (Woodruff & Polya, 1978).

Safety and Hazards

The safety data sheet for a similar compound, “4-Phenyl-1,2,4-triazoline-3,5-dione”, suggests that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . It also recommends wearing personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

1,2-diethylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-3-8-6(10)5-7(11)9(8)4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDXVVSZBQRIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(=O)N1CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diethylpyrazolidine-3,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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